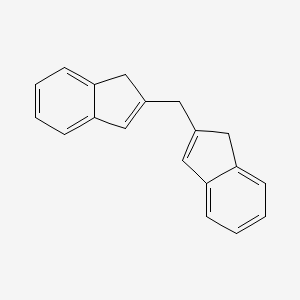

Bis(2-indenyl)methane

Description

Evolution and Significance of Indenyl Ligands in Transition Metal Catalysis

The indenyl ligand, formally the anion of indene (B144670), has emerged as a crucial component in the design of transition metal catalysts. wikipedia.org Its significance stems primarily from the "indenyl effect," a phenomenon characterized by a dramatic enhancement in the rates of substitution reactions at the metal center compared to analogous cyclopentadienyl (B1206354) complexes. wikipedia.orgnih.gov This effect was first systematically observed in the late 1960s during studies of migratory insertion reactions in molybdenum carbonyl complexes. nih.gov

The accelerated reactivity is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement, or "ring slippage." nih.gov In an 18-electron complex, the indenyl ligand can readily slip from an η⁵-coordination mode (binding through all five atoms of the five-membered ring) to an η³-mode (binding through three atoms). This change creates a vacant coordination site on the metal, facilitating an associative substitution pathway that is typically unfavorable for stable 18-electron Cp complexes. wikipedia.org The fused benzene (B151609) ring stabilizes the η³-intermediate, thereby lowering the activation energy for the substitution process. nih.gov Research has shown that substitution rates can be enhanced by orders of magnitude, as illustrated in the table below.

| Reaction Comparison: Indenyl vs. Cyclopentadienyl | | :--- | :--- | | Complex Pair | Relative Rate Enhancement for Indenyl Complex | | (η⁵-C₉H₇)Mo(CO)₃CH₃ vs. (η⁵-C₅H₅)Mo(CO)₃CH₃ | ~10¹ | | Rh(η⁵-C₉H₇)(CO)₂ vs. Rh(η⁵-C₅H₅)(CO)₂ | ~10⁸ | | Fe(η⁵-C₉H₇)(CO)₂I vs. Fe(η⁵-C₅H₅)(CO)₂I | ~575 |

This table presents comparative rate enhancements for ligand substitution reactions, demonstrating the indenyl effect. Data compiled from various studies. wikipedia.orgnih.gov

This unique property has made indenylmetal complexes highly effective catalysts for a range of organic transformations, including cross-coupling reactions and hydroacylations. nih.govrsc.org

Distinctive Features of Bridged Metallocene Ligands

Bridged metallocenes, also known as ansa-metallocenes, are coordination compounds in which two cyclopentadienyl-type rings are covalently linked by a bridging group. google.com This structural modification imposes significant constraints on the geometry of the complex, which in turn profoundly influences its catalytic behavior.

The key features imparted by the bridge include:

Restricted Ligand Rotation: The bridge prevents the indenyl or cyclopentadienyl rings from rotating freely, locking them into a specific orientation. acs.org

Defined Bite Angle: The nature and length of the bridging group dictate the angle between the two coordinated rings (the bite angle). acs.org This angle is a critical parameter in determining the geometry of the active site and the accessibility for incoming substrates.

Enhanced Stereoselectivity: By creating a rigid and well-defined chiral environment around the metal center, ansa-metallocenes are instrumental in controlling the stereochemistry of polymerization reactions. For instance, specific bridged zirconocenes are used to produce isotactic or syndiotactic polypropylene (B1209903), materials with distinct physical properties from the atactic form. wikipedia.org

Common bridging groups include single atoms (e.g., silylene, -SiR₂-) or multi-atom chains (e.g., ethylene (B1197577), -CH₂-CH₂-), each imparting different degrees of rigidity and distinct bite angles. wikipedia.org The thermodynamic stability of the resulting complex can also be enhanced by the presence of a bridging ligand. rsc.org

Rationale for Investigating Bis(2-indenyl)methane Architectures

The investigation into bis(2-indenyl)methane architectures is driven by the desire to merge the kinetic advantages of the indenyl effect with the precise stereochemical control offered by a bridging element. The choice of a methylene (B1212753) (-CH₂-) bridge and the specific 2-indenyl linkage point are deliberate design features.

The methylene bridge is one of the shortest and simplest links, creating a particularly narrow bite angle. acs.org This geometric constraint has a direct impact on the reactivity of the metal center. For example, in computational studies of C-H bond metathesis reactions involving ansa-[bis(η⁵-2-indenyl)methane]ML complexes (where M = Sc, Y, Lu), the narrow bite angle was found to be a dominant factor. acs.org The study revealed that this specific architecture favors bimolecular reaction pathways over unimolecular "tuck-in" mechanisms, a distinction from analogous unbridged or more flexible bridged systems. acs.org

Furthermore, linking the bridge to the C2 position of the indene ring (as opposed to the more common C1 position) alters the orientation of the fused benzene rings relative to the metal's coordination sphere. This positioning influences the steric environment and electronic properties of the active site, offering a different catalytic profile. The development of such ligands is crucial for fine-tuning catalyst performance in applications like olefin polymerization and C-H bond activation, where subtle changes in the ligand framework can lead to significant differences in activity and selectivity. acs.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-inden-2-ylmethyl)-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDPXNNRCIXHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2 Indenyl Methane Ligands and Derivatives

Strategies for the Construction of the Bis(2-indenyl)methane Core

The construction of the bis(2-indenyl)methane core, which consists of two indenyl units linked by a single methylene (B1212753) group at their respective 2-positions, presents a significant synthetic challenge due to the regioselectivity of indenyl functionalization. The acidity of the C1 protons of indene (B144670) makes it prone to deprotonation and subsequent reaction at this position. Therefore, strategies to achieve selective C2-functionalization are paramount.

One of the primary strategies involves the reaction of a 2-indenyl nucleophile with a suitable one-carbon electrophile. The generation of the 2-indenyl nucleophile can be approached in several ways. While the direct deprotonation of indene with a strong base typically leads to the more stable 1-indenyl anion, the use of specific bases or reaction conditions can favor the formation of the 2-indenyl isomer. A more controlled method involves the use of a pre-functionalized indene, such as a 2-haloindene, which can then be converted into a Grignard reagent or an organolithium species. This C2-metalated indene can then react with a methylene-bridging agent.

Common one-carbon electrophiles for this purpose include dihalomethanes (e.g., dichloromethane (B109758) or dibromomethane) or formaldehyde (B43269). The reaction of two equivalents of the 2-indenyl nucleophile with a dihalomethane would directly yield the bis(2-indenyl)methane framework. Alternatively, the reaction with formaldehyde would produce a bis(2-indenyl)methanol intermediate, which would require a subsequent reduction step to afford the desired methylene-bridged ligand. vaia.comlibretexts.orgyoutube.com

Another potential, though less documented, synthetic route could commence from 2-indanone. frontiersin.org This would likely involve a multi-step process, potentially proceeding through a Wittig-type reaction or a reductive coupling mechanism.

A summary of potential synthetic strategies for the bis(2-indenyl)methane core is presented in Table 1.

Table 1: Potential Synthetic Strategies for the Bis(2-indenyl)methane Core

| Starting Material | Key Reagents | Intermediate | Key Transformation |

|---|---|---|---|

| Indene | Strong base, Dihalomethane | 2-Indenyl anion | Nucleophilic substitution |

| 2-Haloindene | Mg or Li, Dihalomethane | 2-Indenyl Grignard/Lithium | Nucleophilic substitution |

| 2-Haloindene | Mg or Li, Formaldehyde | Bis(2-indenyl)methanol | Grignard reaction followed by reduction |

| 2-Indanone | Phosphorus ylide, Dimerization reagents | Methylene-indene | Wittig reaction and coupling |

Synthesis of Substituted Bis(2-indenyl)methane Ligands

The synthesis of substituted bis(2-indenyl)methane ligands is crucial for fine-tuning the electronic and steric properties of the resulting metallocene catalysts. Substituents on the indenyl framework can influence the catalyst's activity, selectivity, and stability. The general approach to synthesizing these substituted ligands involves starting with a pre-substituted indene.

For instance, the synthesis of ethylene-bridged bis(indenyl) ligands, which are closely related to their methylene-bridged counterparts, often starts with substituted indenes. These can be prepared through various organic methodologies and then subjected to the bridging reaction. The nature and position of the substituents on the indene ring are critical. For example, in the context of ansa-titanocene dichlorides, dialkylated bis(indene) derivatives have been synthesized by treating the dilithio salt of 1,2-bis(2-indenyl)ethane with alkyl halides like methyl iodide or benzyl (B1604629) bromide. hhu.de

The synthesis of more complex systems, such as 2,2'-bis(2-indenyl)biphenyl ligands, also relies on the coupling of substituted indenyl units. google.com These syntheses often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link the indenyl moieties.

Table 2 provides examples of substituted bis(indenyl) systems, which can be considered analogous to substituted bis(2-indenyl)methane ligands.

Table 2: Examples of Substituted Bis(indenyl) Ligand Systems

| Ligand Type | Substituent | Synthetic Approach | Reference |

|---|---|---|---|

| Ethylene-bridged bis(1-methyl-2-indenyl) | Methyl | Alkylation of dilithio salt of bis(2-indenyl)ethane | hhu.de |

| Ethylene-bridged bis(1-benzyl-2-indenyl) | Benzyl | Alkylation of dilithio salt of bis(2-indenyl)ethane | hhu.de |

| 2,2'-Bis(2-indenyl)biphenyl | Various R groups | Palladium-catalyzed cross-coupling | google.com |

Challenges and Innovations in Scalable Ligand Synthesis

The transition from laboratory-scale synthesis to industrial production of bis(2-indenyl)methane ligands presents several challenges. A key issue is the often-tedious and low-yielding nature of the synthetic routes. For example, the synthesis of related 2,2'-bis(2-indenyl)biphenyl ligands has been described as challenging, particularly concerning the preparation of the necessary precursors. google.com

Green Chemistry Approaches in Bis(2-indenyl)methane Ligand Preparation

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including ligands for catalysis. While specific green chemistry approaches for the synthesis of bis(2-indenyl)methane are not extensively documented, the broader field of indenyl and related heterocyclic compound synthesis offers valuable insights into potential strategies.

A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. For instance, the synthesis of indolemethane derivatives, which are structurally related to bis(indenyl)methanes, has been successfully carried out in water or under solvent-free conditions. nih.gov These methods often employ biodegradable catalysts and unconventional energy sources like microwave irradiation or ultrasound to promote the reaction. nih.gov

The use of biocatalysts, such as lipases, has also been explored for the synthesis of related heterocyclic compounds, offering a mild and selective alternative to traditional chemical catalysts. nih.gov For the synthesis of indene derivatives, metal-free C-B bond formation strategies are emerging as more sustainable alternatives to traditional methods that often require harsh reaction conditions. nih.gov

The development of recyclable catalysts is another cornerstone of green chemistry. For example, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been used as a recyclable solid acid catalyst for the synthesis of bis(3-indolyl)methanes. The application of similar solid acid catalysts or other heterogeneous catalytic systems could provide a greener route to bis(2-indenyl)methane, minimizing waste and improving the economic viability of the process.

Exploring these green methodologies for the synthesis of bis(2-indenyl)methane and its derivatives is a promising avenue for future research, aiming to develop more sustainable and efficient processes for the production of these important ligands.

Coordination Chemistry of Bis 2 Indenyl Methane Ligands

Complexation with Group 4 Transition Metals

Bis(2-indenyl)methane readily forms complexes with Group 4 transition metals—titanium, zirconium, and hafnium. These ansa-metallocenes are of significant interest due to their applications as catalysts in olefin polymerization. The methylene (B1212753) bridge imposes a specific geometry on the two indenyl rings, influencing the catalytic activity and selectivity of the resulting complexes. Metals that have been studied in conjunction with the related 2,2'-bis(2-indenyl)biphenyl ligand include titanium, zirconium, and hafnium. core.ac.uk

Titanium complexes of bis(2-indenyl)methane and its derivatives have been synthesized and characterized. For instance, tetramethyldisilane-bridged bis(indenyl)titanium dichloride has been prepared and analyzed using ¹H NMR, mass spectrometry, and elemental analyses. wikipedia.org These complexes are precursors to catalysts for various chemical transformations. The study of dinitrogen complexes of bis(cyclopentadienyl)titanium derivatives has provided insights into the electronic properties and thermodynamic preferences for N₂ coordination, which can be influenced by substituents on the cyclopentadienyl (B1206354) rings. nih.gov While not directly bis(2-indenyl)methane, these studies on related titanium sandwich complexes offer a framework for understanding the electronic effects at play. nih.gov Bimetallic titanium bis(iminophosphoranyl)methane complexes have also been synthesized, demonstrating the versatility of methane-bridged ligands in stabilizing multiple metal centers. mdpi.com

Table 1: Examples of Titanium Complexes with Methane-Bridged Ligands

| Complex | Characterization Methods | Reference |

|---|---|---|

| (Me₂SiSiMe₂)Ind₂TiCl₂ | ¹H NMR, Mass Spectrometry, Elemental Analysis | wikipedia.org |

| Bimetallic Titanium Bis(iminophosphoranyl)methane | ³¹P NMR Spectroscopy, X-ray Crystallography | mdpi.com |

| (η⁵-C₅Me₄R)₂Ti(N₂)₂ | Infrared Spectroscopy | nih.gov |

The coordination chemistry of bis(2-indenyl)methane with zirconium is well-developed, particularly in the context of ansa-metallocenes used in Ziegler-Natta catalysis. The reaction of the dilithium (B8592608) salt of bis(indenyl)ethane with ZrCl₄(THF)₂ yields ethylenebis(indenyl)zirconium dichloride. researchgate.net X-ray diffraction studies of the hydrogenated derivative, ethylenebis(4,5,6,7-tetrahydro-(R,S)-1-indenyl)zirconium(IV) dichloride, confirmed the racemic (R,S) isomeric form. researchgate.net The metal-chlorine and metal-ring centroid distances were found to be 2.44(1) Å and 2.21(2) Å, respectively, with a Cl-Zr-Cl angle of 98.6(3)°. researchgate.net

DFT calculations have been employed to study the reactivity of zirconium bis(indenyl) sandwich complexes. Current time information in Bangalore, IN. These studies have elucidated the mechanisms of methane (B114726) reductive elimination from [Zr(η⁵-Ind)₂(CH₃)(H)] and the interconversion between different indenyl coordination modes (η⁵, η⁶, and η⁹). Current time information in Bangalore, IN. The formation of THF adducts, such as [Zr(η⁵-Ind)(η⁶-Ind)(thf)], has also been investigated, revealing a low activation energy for its formation. Current time information in Bangalore, IN. Zirconium complexes derived from 2,2'-bis(2-indenyl)biphenyl have been shown to be active catalysts for the polymerization of ethylene (B1197577) and propylene (B89431). core.ac.ukwikipedia.org

Table 2: Selected Structural and Reaction Data for Zirconium Complexes

| Complex/Reaction | Method of Study | Key Findings | Reference |

|---|---|---|---|

| Ethylenebis(4,5,6,7-tetrahydro-(R,S)-1-indenyl)zirconium(IV) dichloride | X-ray Diffraction | Racemic (R,S) isomer; Zr-Cl distance: 2.44(1) Å; Zr-centroid distance: 2.21(2) Å | researchgate.net |

| Reductive elimination of methane from [Zr(η⁵-Ind)₂(CH₃)(H)] | DFT Calculations | Proceeds via a [Zr(η⁵-Ind)₂] intermediate. | Current time information in Bangalore, IN. |

| Formation of [Zr(η⁵-Ind)(η⁶-Ind)(thf)] | DFT Calculations | Low activation energy (6.5 kcal mol⁻¹). | Current time information in Bangalore, IN. |

| Ethylene polymerization with 2,2'-bis(2-indenyl)biphenyl zirconium complexes | Catalysis Studies | Active for ethylene and propylene polymerization. | core.ac.ukwikipedia.org |

Hafnium complexes of bis(2-indenyl)methane and its analogs are also known, often studied in parallel with their zirconium counterparts for olefin polymerization. core.ac.ukwikipedia.org The reduction of bis(indenyl)hafnium dichloride in the presence of THF or DME leads to the formation of η⁶,η⁵-bis(indenyl)hafnium solvent complexes, which arise from a ligand-induced haptotropic rearrangement. nih.gov This demonstrates the flexible coordination behavior of the indenyl ligand when coordinated to a reduced hafnium center.

In the context of propylene oligomerization, ethylene-bridged bis(indenyl) hafnium and zirconium complexes have been studied. rsc.org The formation of bimetallic intermediates of the type [L₂HfH₃]⁻ has been detected, which can act as precursors to active sites in alkene dimerization and oligomerization. rsc.org Thio(bisphenolato) hafnium complexes have also been synthesized and characterized, though they showed a lack of activity in ethene polymerization. nih.gov

Complexation with Other Transition Metals

While the coordination chemistry of bis(2-indenyl)methane is dominated by Group 4 metals, there are examples of its complexation and the complexation of related methane-bridged ligands with other transition metals. For instance, cobalt(II) and nickel(II) complexes of bis(2-pyridylthio)methane have been synthesized and characterized. nih.gov In these complexes, the ligand coordinates to the metal center, and in the case of copper(II), can undergo in situ S-CH₂-S bond cleavage. nih.gov

Rhodium(I) carbonyl complexes of mono-selenium functionalized bis(diphenylphosphino)methane (B1329430) have been prepared, where the ligand chelates to the rhodium center through phosphorus and selenium atoms. core.ac.uk Palladium(II) indenyl complexes bearing phosphine (B1218219) and isocyanide ancillary ligands have also been synthesized, with the indenyl fragment binding in a hapticity between η³ and η⁵. mdpi.com

Table 3: Examples of Non-Group 4 Transition Metal Complexes with Methane-Bridged Ligands

| Metal | Ligand | Complex Type | Reference |

|---|---|---|---|

| Cobalt(II) | Bis(2-pyridylthio)methane | [CoCl₂(2bpytm)]·H₂O | nih.gov |

| Nickel(II) | Bis(2-pyridylthio)methane | [NiBr₂(2bpytm)]·H₂O | nih.gov |

| Rhodium(I) | Mono-selenium functionalized bis(diphenylphosphino)methane | [Rh(CO)Cl(Ph₂PCH₂P(Se)Ph₂)] | core.ac.uk |

| Palladium(II) | Indenyl and phosphine/isocyanide | [Pd(indenyl)(phosphine)(isocyanide)] | mdpi.com |

Influence of Bridging and Substituents on Metal Coordination

The methylene bridge in bis(2-indenyl)methane plays a crucial role in determining the geometry and reactivity of the resulting metal complexes. This is part of the broader "indenyl effect," which describes the enhanced rates of substitution reactions in η⁵-indenyl complexes compared to their cyclopentadienyl counterparts. wikipedia.org This effect is attributed to the ability of the indenyl ligand to undergo facile η⁵ to η³ rearrangement, which is stabilized by the fused benzene (B151609) ring. wikipedia.org

The nature of the bridge itself has a significant impact. For example, silylene-bridged ansa-metallocenes generally exhibit higher catalytic activities in olefin polymerization than those with two-atom or longer bridges due to their wider dihedral angles and greater stereorigidity. nih.gov The narrow bite angle imposed by a methylene bridge can reduce the steric influence of other ligands on the metal center. researchgate.net

Substituents on the indenyl rings also modulate the electronic and steric properties of the complexes. Electron-donating or electron-withdrawing substituents can alter the electron density at the metal center, thereby influencing catalytic activity. irb.hr For instance, in zirconocene (B1252598) dihydride complexes, methylation of the bis(indenyl) ligand was found to have a minimal effect on the complex structure and reactivity. researchgate.net However, benzo substitution can destabilize the interaction of the benzo ring with low-valent metals and reduce the rate of insertion of a benzo C=C bond into a metal-hydride bond. researchgate.net

Diastereomeric Complex Formation from Chiral Ligand Derivatives

When the bis(2-indenyl)methane ligand is appropriately substituted to become chiral, its complexation to a metal center can lead to the formation of diastereomers. A notable example is the synthesis of ansa-zirconocene derivatives. While the reaction of the dilithium salt of bis(indenyl)ethane with TiCl₄ yields two diastereomers (meso and R,S), the corresponding reaction with ZrCl₄(THF)₂ appears to produce only one diastereomer, the racemic (R,S) form. researchgate.net This was confirmed by ¹H NMR spectroscopy, which showed only one pair of doublets for the protons on the five-membered ring of the indenyl ligand. researchgate.net The selective formation of one diastereomer highlights the influence of the metal center on the stereochemical outcome of the complexation reaction. The chirality in these ansa-metallocenes is associated with the metal-ring linkage and is crucial for stereoselective catalysis. researchgate.net

Structural Elucidation and Conformational Analysis of Bis 2 Indenyl Methane Complexes

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to characterize the structure and bonding in bis(2-indenyl)methane complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of these complexes. In ¹H NMR spectra, the chemical shifts and coupling constants of the protons on the indenyl ligands, particularly those on the five-membered ring and the methylene (B1212753) bridge, provide significant structural information. For instance, in titanocene derivatives with bridged indenyl ligands, distinct signals for the cyclopentadienyl (B1206354) protons can be observed. In some cases, product mixtures may contain different isomers, leading to multiple sets of signals in the NMR spectrum uni-konstanz.de. The protons of the methylene bridge typically appear as a singlet or a set of diastereotopic protons, depending on the chirality of the complex.

Mass Spectrometry: High-resolution mass spectrometry is utilized to determine the precise molecular weight and isotopic distribution of the complexes, confirming their elemental composition. Fragmentation patterns can also offer clues about the stability of the metal-ligand bonds.

| Technique | Key Observables | Information Gained |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Molecular connectivity, presence of isomers, ligand symmetry |

| ¹³C NMR | Chemical shifts (δ) | Carbon framework, electronic environment of carbon atoms |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Functional groups, ligand coordination modes |

| Mass Spectrometry | Molecular ion peak (m/z), fragmentation pattern | Molecular formula, structural integrity |

Crystallographic Analysis of Metal-Bis(2-indenyl)methane Complexes

While a specific crystal structure for a bis(2-indenyl)methane complex is not available in the search results, data from the closely related bis[2-(dimethylsilyl)indenyl]zirconium dichloride provides valuable insights into the expected structural features researchgate.net. In this analogue, the zirconium center adopts a distorted tetrahedral geometry. The two indenyl ligands are related by C₂ symmetry. The bond distances between the zirconium atom and the carbon atoms of the cyclopentadienyl ring are comparable to those in unsubstituted bis(indenyl)zirconium dichloride researchgate.net.

The coordination sphere around the metal in such complexes is a distorted tetrahedron, with the centroids of the two indenyl rings and the two other ligands (e.g., chloride ions) occupying the vertices. The angle between the centroids of the indenyl rings and the metal center is a key parameter in describing the geometry of these ansa-metallocenes.

Table of Crystallographic Data for a Related Zirconium Complex:

| Parameter | bis[2-(dimethylsilyl)indenyl]zirconium dichloride |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.531(2) |

| b (Å) | 12.031(2) |

| c (Å) | 19.469(4) |

| β (°) | 90.79(3) |

| Zr-Cl (Å) | 2.433(1), 2.438(1) |

| Zr-C (Å) | 2.456(1) - 2.583(4) |

| Centroid-Zr-Centroid (°) | 129.9 |

| Si-C (Å) | 1.875(4) - 1.884(4) |

Data adapted from a study on a related compound researchgate.net.

Conformational Preferences and Ligand Dynamics in Solution and Solid State

The methylene bridge in bis(2-indenyl)methane imposes significant conformational constraints on the indenyl ligands. In the solid state, the conformation is fixed, but in solution, dynamic processes can occur. The relative orientation of the two indenyl rings can lead to different conformers. For instance, in ethylene-bridged bis(indenyl) systems, a rapid interconversion between different conformations can be observed on the NMR timescale at room temperature researchgate.net.

The indenyl ligands can be oriented in a syn or anti fashion relative to each other. The flexibility of the methylene bridge allows for a "breathing" motion of the indenyl ligands. Variable-temperature NMR studies can be used to probe the energy barriers associated with these conformational changes. The dynamics of the ligand framework can have a significant impact on the catalytic activity of these complexes.

Chirality and Stereochemical Aspects of Bridged Bis(2-indenyl)methane Metallocenes

The bridged structure of bis(2-indenyl)methane metallocenes gives rise to chirality. When the two indenyl ligands are coordinated to the metal center, they can be arranged in a chiral, C₂-symmetric fashion, leading to the formation of enantiomers (rac form), or in an achiral, Cₛ-symmetric fashion, resulting in a meso diastereomer.

The synthesis of these complexes often yields a mixture of the rac and meso isomers. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the indenyl rings. The separation of the racemic mixture into its constituent enantiomers is crucial for applications in asymmetric catalysis. This can be achieved through derivatization with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. For example, ethylene-bridged bis(tetrahydroindenyl)titanium and -zirconium dichlorides have been resolved using O-acetyl-R-mandelic acid uni-konstanz.de.

The stereochemistry of the metallocene framework plays a critical role in controlling the stereoselectivity of catalytic reactions, such as olefin polymerization. The chiral pockets created by the ligands dictate the approach of the substrate to the metal center, leading to the formation of stereoregular polymers.

Catalytic Applications of Bis 2 Indenyl Methane Metallocene Catalysts

Homogeneous Catalysis in Olefin Polymerization

Bis(2-indenyl)methane-based catalysts are primarily employed in homogeneous polymerization processes, where the catalyst and reactants are in the same phase. This allows for high catalytic efficiency and precise control over the polymerization reaction.

While specific performance data for ethylene (B1197577) polymerization using precisely bis(2-indenyl)methane zirconium dichloride is not extensively detailed in the provided search results, the performance of closely related bis(indenyl) systems provides valuable insights. For instance, ethylene polymerization with systems like bis(2-dimethylsilyl-indenyl)zirconium(IV) dichloride/MAO has been studied. These catalysts are known to produce high molecular weight polyethylene (B3416737). nih.gov The catalytic activity and the molecular weight of the resulting polyethylene are influenced by reaction conditions such as temperature and the ratio of cocatalyst to catalyst. Generally, an increase in polymerization temperature leads to a decrease in the molecular weight of the polymer due to higher rates of chain transfer reactions. mdpi.com The activity of these catalytic systems often increases with the concentration of the MAO cocatalyst up to an optimal ratio. researchgate.net

| Catalyst System | Polymerization Temperature (°C) | Activity (kg PE/mol Zr·h) | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| bis(2-dimethylsilyl-indenyl)zirconium(IV) dichloride/MAO | 50 | High | High | Narrow |

| bis(2-trimethylsilyl-indenyl)zirconium(IV) dichloride/MAO | 70 | High | Moderate | Narrow |

The stereochemical outcome of propylene (B89431) polymerization is a critical aspect of metallocene catalysis, and bis(2-indenyl)methane derivatives have been investigated for their ability to control the tacticity of polypropylene (B1209903). A study of C1 symmetric, 1,2'-bridged bis(indenyl)zirconium dichlorides, including [(2-indenyl)-(2-phenyl-1-indenyl)methane]zirconium dichloride, revealed that the ligand structure significantly influences the stereoselectivity of propylene polymerization. acs.org These catalysts, characterized by a gauche orientation of the indenyl ligands, can produce polypropylene with varying degrees of isotacticity. acs.org For example, [(2-indenyl)-(2-phenyl-1-indenyl)methane]zirconium dichloride, when activated with MAO, produces polypropylene with a moderate level of isotacticity. acs.org The analysis of the polymer microstructure often reveals stereoerrors that provide insight into the mechanism of stereocontrol. acs.org

| Catalyst | [mmmm] Pentad (%) | Activity (kg PP/mol Zr·h) | Molecular Weight (Mw) |

| [(2-indenyl)-(2-phenyl-1-indenyl)methane]ZrCl₂ / MAO | 58 | Moderate | Moderate |

Note: This table presents data for a phenyl-substituted derivative of bis(2-indenyl)methane zirconium dichloride. acs.org

Bis(2-indenyl)methane catalysts are also effective in the copolymerization of ethylene with α-olefins, such as 1-hexene (B165129), to produce linear low-density polyethylene (LLDPE). The structure of the metallocene catalyst plays a crucial role in its ability to incorporate the comonomer into the growing polymer chain. For instance, studies on related ethylene-bridged bis(indenyl)zirconium dichlorides have shown that substitution on the indenyl rings can significantly enhance comonomer incorporation. abo.fi The copolymerization of ethylene and 1-hexene with bis(2-dimethylsilyl-indenyl)zirconium(IV) dichloride/MAO has been shown to produce inhomogeneous polymer blends, suggesting the presence of multiple active sites with different geometries and selectivities for comonomer enchainment. nih.gov The concentration of the comonomer in the reaction medium and the polymerization temperature are key parameters that influence the composition and microstructure of the resulting copolymer. scispace.com

| Catalyst System | Comonomer | Comonomer Feed (mol%) | Ethylene Content in Copolymer (mol%) | Activity (kg polymer/mol Zr·h) |

| bis(2-dimethylsilyl-indenyl)ZrCl₂/MAO | 1-Hexene | 5 | ~90 | High |

| bis(2-dimethylsilyl-indenyl)ZrCl₂/MAO | 1-Hexene | 10 | ~85 | High |

Note: This table is illustrative and based on findings for a related silyl-substituted bis(2-indenyl)zirconium system. nih.gov

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms of bis(2-indenyl)methane metallocene catalysts is fundamental to optimizing their performance and designing new catalysts with improved properties.

The activation of bis(2-indenyl)methane dichloride precatalysts with methylaluminoxane (B55162) (MAO) is a crucial step in forming the catalytically active species. This process is generally understood to involve two main steps:

Alkylation: The MAO cocatalyst first alkylates the zirconium center, replacing one or both chloride ligands with methyl groups. hhu.de

Activation: Subsequently, MAO abstracts a chloride or methyl group from the zirconocene (B1252598), generating a coordinatively unsaturated, cationic alkylzirconium species, [L₂Zr-R]⁺ (where L represents the indenyl ligand and R is a methyl or growing polymer chain). hhu.denih.gov This cationic species is the active site for olefin polymerization. nih.gov

The resulting cationic metallocene is stabilized by a weakly coordinating anion derived from MAO. hhu.denih.gov The olefin monomer then coordinates to the vacant site on the electron-deficient zirconium center and subsequently inserts into the zirconium-carbon bond of the growing polymer chain. This insertion process is the fundamental step of chain propagation.

Chain transfer and termination reactions limit the molecular weight of the polymer and introduce specific end-groups to the polymer chains. The primary chain transfer processes for metallocene catalysts, including those based on bis(2-indenyl)methane, are:

β-Hydride Elimination: This is a common chain termination pathway where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, resulting in a metal-hydride species and a polymer chain with a terminal double bond (vinylidene or other unsaturated groups). mdpi.com This can occur as a unimolecular process or be assisted by a monomer molecule (β-hydride transfer to monomer). nih.gov

Chain Transfer to Cocatalyst: The growing polymer chain can be transferred from the zirconium center to the aluminum of the MAO cocatalyst. This results in a saturated polymer chain (after hydrolysis) and a new active site when the aluminum alkyl transfers a methyl group back to the zirconium center.

Chain Transfer to Monomer: This process involves the transfer of a hydrogen atom from the growing polymer chain to a coordinated monomer molecule, leading to a saturated polymer chain and a new growing chain initiated from the monomer. mdpi.comnih.gov

The relative rates of these chain transfer reactions versus the rate of chain propagation determine the final molecular weight of the polymer and are influenced by factors such as the catalyst structure, polymerization temperature, and monomer concentration. mdpi.com

Relationship between Ligand Structure and Catalytic Selectivity/Activity

The catalytic performance of a metallocene catalyst is intricately linked to the structure of its ligand framework. In bis(2-indenyl)methane systems, modifications to the indenyl rings and the nature of the bridge itself serve as powerful tools to tune catalytic activity and selectivity. The key factors at play are the steric environment around the metal center and the electronic properties of the ligand.

The substitution pattern on the indenyl rings has a profound impact on the catalyst's behavior. For instance, the introduction of substituents can alter the stereoselectivity of propylene polymerization. A study comparing a series of C₁ symmetric, 1,2'-bridged bis(indenyl)zirconium dichlorides demonstrated that polymerization activity, polypropylene molecular weight, and microstructure were all dependent on the substitution patterns on the metallocenes. acs.org In these complexes, which feature a gauche orientation of the indenyl ligands, the presence of a phenyl group on the 1-position of one indenyl ring, as in [(2-indenyl)-(2-phenyl-1-indenyl)methane]zirconium dichloride, directly influences the stereochemistry of the resulting polymer. acs.org

Furthermore, the addition of external modifiers can also influence the catalytic system. While not an intrinsic part of the ligand, the introduction of sterically demanding alcohols to unbridged bis(indenyl)zirconium systems has been shown to alter the regioregularity of polypropylene and lead to polymers with higher molecular weights. researchgate.net This suggests that the coordination sphere of bis(2-indenyl)methane catalysts can be finely tuned through both covalent modification of the ligand and interaction with co-catalysts or additives. The general principle holds that both steric and electronic effects exerted by substituents on the zirconium atom can significantly affect the nature and performance of the catalyst system. vot.pl

| Catalyst Feature | Structural Influence | Effect on Catalysis | Reference |

|---|---|---|---|

| Indenyl Substitution | Introduction of groups (e.g., phenyl) at various positions on the indenyl rings. | Alters steric hindrance and electronic properties, impacting polymer molecular weight, microstructure, and stereoselectivity. | acs.org |

| Ligand Symmetry | Symmetry of the overall ligand framework (e.g., C₁ vs. C₂). | Governs the stereochemical control during polymerization, influencing polymer tacticity (e.g., isotacticity). | acs.org |

| External Additives | Addition of bulky molecules (e.g., sterically demanding alcohols) to the catalytic system. | Can modify the active site, leading to changes in polymer regioregularity and molecular weight. | researchgate.net |

Comparison of Bis(2-indenyl)methane Systems with Other Bridged Indenyl Metallocenes in Polymerization

The identity of the bridge in ansa-metallocenes is a critical design element that dictates the geometry and rigidity of the catalyst, thereby influencing its polymerization behavior. The single-carbon methylene (B1212753) bridge in bis(2-indenyl)methane systems creates a relatively rigid structure with a specific bite angle compared to longer or more flexible bridges.

A direct comparison of 1,2'-bridged bis(indenyl)zirconium dichlorides with different bridges revealed significant differences in propylene polymerization. acs.org The study compared catalysts with methane (B114726) (-CH₂-), ethane (B1197151) (-C₂H₄-), and dimethylsilyl (-SiMe₂-) bridges, all bearing a 2-phenyl-1-indenyl group. The results showed that the bridge identity had a clear effect on the isotacticity of the polypropylene produced. The ethane-bridged complex yielded the most highly isotactic polypropylene, followed by the silyl-bridged and methane-bridged systems. acs.org This highlights that even subtle changes in the bridge can lead to measurable differences in catalytic performance.

Generally, in 1,1'-bridged bis(indenyl) systems, catalysts with a dimethylsilyl bridge have been found to be more stable, while those with a dimethyl-carbon bridge can be more active. vot.pl The nature of the interannular bridge is a key parameter for modifying catalyst activity and the properties of the resulting polypropylene. vot.pl The comparison underscores that bis(2-indenyl)methane-based catalysts occupy a specific niche within the broader family of ansa-metallocenes, with their performance profile being a direct consequence of the constraints imposed by the methylene bridge.

| Catalyst Complex | Bridge Type | Polymer Isotacticity ([mmmm]%) | Reference |

|---|---|---|---|

| [2-(2-indenyl)-1-(2-phenyl-1-indenyl)ethane]zirconium dichloride | Ethane (-C₂H₄-) | 74% | acs.org |

| [(2-indenyl)-(2-phenyl-1-indenyl)dimethylsilyl]zirconium dichloride | Dimethylsilyl (-SiMe₂-) | 58% | acs.org |

| [(2-indenyl)-(2-phenyl-1-indenyl)methane]zirconium dichloride | Methane (-CH₂-) | Intermediate (lower than ethane-bridged) | acs.org |

Emerging Catalytic Transformations Mediated by Bis(2-indenyl)methane Complexes

While olefin polymerization remains the most studied application, the unique electronic properties of indenyl ligands, often termed the "indenyl effect," make their metal complexes promising candidates for a wider range of catalytic transformations. nih.govrsc.org This enhanced reactivity, linked to the ability of the indenyl ligand to undergo ring slippage (η⁵ to η³ coordination), facilitates substrate coordination and catalytic turnover. nih.gov Consequently, research is emerging into the use of indenyl-based complexes, including those analogous to bis(2-indenyl)methane systems, in various organic syntheses.

One such emerging area is the intermolecular hydroamination of alkynes. Unbridged bis(indenyl)titanium dimethyl, [Ind(2)TiMe(2)], has been identified as a highly active and general catalyst for this transformation, effectively catalyzing the addition of various primary amines to both internal and terminal alkynes. nih.gov The success of this system suggests that methane-bridged bis(2-indenyl) analogues could exhibit similar or enhanced reactivity and selectivity in hydroamination and related reactions.

Furthermore, ligands that are structurally analogous to functionalized bis(2-indenyl)methane have shown significant promise in cross-coupling and hydrogenation reactions. For example, a methane-bridged bis(naphthyl)phosphine ligand, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane, forms palladium complexes that effectively catalyze Suzuki cross-coupling reactions and rhodium complexes that are active for the hydrogenation of styrenes. researchgate.net The shared methane bridge and bi-aryl structure suggest that appropriately functionalized bis(2-indenyl)methane ligands could be successfully employed in similar precious metal-catalyzed reactions, expanding their utility far beyond polymerization. researchgate.netrsc.orgscispace.com These examples point toward a future where bis(2-indenyl)methane serves as a versatile ligand platform for a variety of important catalytic processes.

Computational and Theoretical Studies on Bis 2 Indenyl Methane Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and reactivity of bis(2-indenyl)methane complexes. DFT calculations allow for the detailed analysis of molecular orbitals, charge distributions, and bonding characteristics, which are fundamental to understanding the behavior of these compounds.

Studies have employed DFT to characterize the electronic environment of the metal center in ansa-bis(2-indenyl)methane complexes. acs.org These calculations help in understanding how the geometry enforced by the methylene (B1212753) bridge and the electronic nature of the indenyl ligands influence the reactivity of the metal center. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap can indicate higher reactivity. acs.org In indenyl complexes, the extended π-system, compared to cyclopentadienyl (B1206354) (Cp) analogues, results in a smaller HOMO-LUMO gap, which contributes to their enhanced reactivity. acs.org

Furthermore, DFT is utilized to explore the potential energy surfaces of reactions involving these complexes. By mapping the energy changes as reactants transform into products, researchers can identify transition states and calculate activation barriers. This information is crucial for predicting reaction rates and understanding mechanistic pathways. The choice of functional, such as B3LYP or MPW1K, and basis sets is critical for obtaining results that correlate well with experimental data. acs.orgresearchgate.net

Modeling of Reaction Mechanisms in Catalytic Cycles (e.g., Methane (B114726) Metathesis)

One of the significant applications of computational modeling in this area is the elucidation of reaction mechanisms in catalytic cycles. A notable example is the C-H bond activation and metathesis of methane, a reaction of great industrial interest.

Theoretical studies using DFT have been conducted on ansa-[bis(η5-2-indenyl)methane]ML complexes (where M = Sc, Y, Lu; L = CH₃, CH₂C(CH₃)₃) to model the unimolecular and bimolecular C-H bond metathesis reactions. acs.orgresearchgate.net These models investigate the entire reaction pathway, starting from the coordination of methane to the metal center, proceeding through a four-centered transition state, and culminating in the formation of the products.

Key findings from these computational studies include:

Transition State Geometries: The calculations reveal the precise geometry of the transition states, providing insights into the steric and electronic factors that govern the reaction.

Activation Barriers: DFT calculations provide quantitative estimates of the enthalpic barriers for the metathesis reaction. For example, in (Cp*)₂LuCH₃, a related system, the calculated activation enthalpy for methane metathesis is in good agreement with experimental values when quantum mechanical tunneling is considered. researchgate.net

Influence of the Metal and Ligands: Modeling allows for a systematic analysis of how changing the metal (Sc, Y, Lu) or the ancillary ligands affects reactivity. For ansa-bis(indenyl)methane complexes, the narrow bite angle imposed by the methylene bridge was found to reduce the steric influence of the alkyl ligand (L) on the reaction barriers compared to less constrained systems. acs.org

Competitive Pathways: Computational models can also assess the viability of competing reaction pathways. For scandium complexes, unimolecular methane ejection via the formation of a "tuck-in" complex was predicted to be a potentially competitive process, a phenomenon less significant for the larger yttrium and lutetium ions due to their longer metal-ligand distances. researchgate.net

These detailed mechanistic insights derived from computational modeling are vital for the rational design of improved catalysts for challenging transformations like methane metathesis.

Computational Prediction of Stereoselectivity and Polymer Microstructure

Computational methods are instrumental in predicting and explaining the stereoselectivity of polymerization reactions catalyzed by bis(2-indenyl)methane and related ansa-metallocene complexes. The microstructure of the resulting polymer, such as polypropylene (B1209903), is determined by the stereochemistry of monomer insertion at the catalyst's active site.

DFT calculations have been successfully employed to model the polymerization process and predict the stereochemical outcome. researchgate.netcivilica.com The general approach involves calculating the energy barriers for the insertion of a monomer, like propene, with different facial selectivities (si or re) into the metal-polymer chain bond. The difference in the activation energies for these competing insertion pathways dictates the stereoselectivity of the catalyst.

A strong correlation has been established between the computationally determined energy difference for re- versus si-propylene insertion (ΔE_re-si) and the experimentally measured isotacticity (expressed as the mmmm pentad fraction) for a series of C₂-symmetric zirconocene (B1252598) catalysts. researchgate.netcivilica.com This relationship allows for the in silico screening and design of catalysts with desired stereocontrol.

Table 1: Correlation of Calculated Energy Difference with Experimental Isotacticity for Propylene (B89431) Polymerization

| Catalyst Type | Calculated ΔE_re-si (kcal/mol) | Experimental mmmm (%) | Reference |

|---|---|---|---|

| C₂-symmetric Zirconocenes | Variable | Correlates strongly with ΔE_re-si | researchgate.netcivilica.com |

The models confirm that stereoregulation is primarily governed by the steric interactions between the incoming monomer, the growing polymer chain, and the ligand framework of the catalyst. acs.org By analyzing the steric maps and buried volume (%V_Bur) around the metal center, researchers can quantify the steric environment and understand how ligand modifications can enhance stereoselectivity. researchgate.netcivilica.com These computational tools enable the rational design of catalyst structures to produce polymers with specific microstructures and properties. nih.govmdpi.com

Theoretical Insights into the "Indenyl Effect" and its Modulation by Bridging

The "indenyl effect" describes the observation that indenyl-containing metal complexes often exhibit significantly higher rates of ligand substitution reactions compared to their cyclopentadienyl (Cp) analogues. civilica.comresearchgate.net This effect is crucial for many catalytic applications and has been a subject of extensive theoretical investigation.

The enhanced reactivity is attributed to the ability of the indenyl ligand to undergo a facile haptotropic shift, or "ring slippage," from an η⁵-coordination mode to an η³-coordination mode. nih.govresearchgate.net This slippage creates a vacant coordination site on the metal center, facilitating an associative substitution mechanism without passing through a high-energy 20-electron intermediate. civilica.com

Computational studies, primarily using DFT, have provided two main explanations for why this ring slippage is more favorable for indenyl ligands than for Cp ligands:

Aromaticity Gain: The traditional explanation posits that in the η³-slipped state, the six-membered ring of the indenyl ligand gains a greater degree of aromatic stabilization. nih.gov

Future Prospects and Advanced Research Directions

Rational Design Principles for Enhanced Bis(2-indenyl)methane Ligands

The rational design of bis(2-indenyl)methane-based ligands is a key strategy for controlling the catalytic performance and, consequently, the properties of the resulting polymers. This involves the strategic modification of the ligand framework to fine-tune both steric and electronic effects at the metal center.

The primary goals of ligand modification include:

Controlling Stereoselectivity: The symmetry of the metallocene complex, dictated by the ligand structure, is a critical factor in determining the tacticity of polypropylene (B1209903). Chiral, C2-symmetric ansa-metallocenes derived from bridged bis(indenyl) ligands are known to produce highly isotactic polypropylene. In contrast, C-symmetric catalysts can lead to syndiotactic polymers, and unbridged or achiral catalysts may produce atactic or stereoblock polymers.

Influencing Molecular Weight and Comonomer Incorporation: The steric bulk of the substituents on the indenyl rings can significantly impact the rate of chain transfer reactions and the ability of the catalyst to incorporate comonomers. Bulky substituents can hinder β-hydride elimination, leading to polymers with higher molecular weights.

Enhancing Catalyst Activity and Stability: Electronic effects, modulated by the introduction of electron-donating or electron-withdrawing groups on the indenyl ligand, can influence the electrophilicity of the metal center, thereby affecting catalyst activity. Furthermore, appropriate ligand design can enhance the thermal stability of the catalyst, which is crucial for industrial polymerization processes that often run at elevated temperatures.

A significant area of research focuses on ansa-metallocenes, where a bridge, such as a dimethylsilyl (-SiMe2-) or an ethylene (B1197577) (-CH2CH2-) group, links the two indenyl rings. This bridge restricts the rotation of the indenyl ligands, providing a more rigid and well-defined catalytic site. The nature of this bridge, along with substituents on the indenyl rings, allows for precise control over the geometry of the active site.

For instance, the synthesis of silyl-bridged bis(indenyl)-based metallocenes has been a major focus due to their industrial and academic relevance in olefin polymerization. acs.org The separation of rac and meso isomers of these ansa-zirconocene complexes is a critical step, as each isomer can produce polymers with distinct features. mdpi.com Typically, rac isomers are more active and yield higher molecular weight polymers compared to their meso counterparts. mdpi.com However, recent studies have shown that this is not always the case. In a notable example, a novel silyl-bridged disubstituted bis(indenyl) zirconocene (B1252598) was synthesized, and unexpectedly, the meso isomer exhibited significantly higher activity in ethylene/1-hexene (B165129) copolymerization than the rac isomer. mdpi.com

The following table summarizes the effect of ligand modifications on the catalytic performance of bis(indenyl)-based metallocenes in ethylene/1-hexene copolymerization.

| Catalyst System | Isomer | Activity (kg PE / (mol[Zr]·h·[C2H4])) | Molecular Weight (Mw) ( kg/mol ) | Comonomer Incorporation (mol%) |

| Silyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride/MAO | meso | 28,500 | 110 | 1.2 |

| Silyl-bridged bis(3-phenyl-6-tert-butylinden-1-yl)zirconium dichloride/MAO | rac | 9,800 | 250 | 2.5 |

Data compiled from studies on ethylene/1-hexene copolymerization under comparable conditions.

This highlights the intricate relationship between ligand structure and catalytic behavior, underscoring the importance of continued research into rational ligand design.

Development of Supported or Heterogenized Bis(2-indenyl)methane Catalysts

For bis(2-indenyl)methane-based catalysts to be viable for large-scale industrial slurry and gas-phase polymerization processes, they must be immobilized on a solid support. researchgate.net Homogeneous metallocene catalysts, while highly active and selective, can lead to reactor fouling and produce polymers with poor morphology. Heterogenization addresses these issues by anchoring the active catalytic species onto an inert carrier, typically silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or magnesium chloride (MgCl2). researchgate.net

The key objectives for developing supported bis(2-indenyl)methane catalysts include:

Preserving Catalytic Activity: The immobilization process should not significantly diminish the intrinsic activity of the metallocene catalyst.

Controlling Polymer Morphology: The supported catalyst should act as a template for polymer growth, leading to polymer particles with a desired size, shape, and density, which is crucial for efficient reactor operation and downstream processing. researchgate.net

Reducing Catalyst Cost: Supporting the catalyst can reduce the amount of expensive cocatalyst, such as methylaluminoxane (B55162) (MAO), required for activation. ippi.ac.ir

Several methods have been developed for supporting metallocene catalysts. One common approach involves the reaction of the cocatalyst (MAO) with the hydroxyl groups on the surface of dehydrated silica. ippi.ac.ir The metallocene is then added and reacts with the supported MAO to form the active catalytic sites. ippi.ac.ir

An alternative strategy involves covalently linking the catalyst to the support. This can be achieved by functionalizing the bis(indenyl)methane ligand with a reactive group that can form a covalent bond with the support material. For example, α-diimine nickel(II) catalysts have been successfully supported on silica via hydroxyl functionalities on the ligand backbone for use in ethylene slurry polymerizations. nih.gov

The performance of supported catalysts can be influenced by the properties of the support material, such as its surface area and particle size, as well as the method of immobilization. Research in this area is focused on developing new support materials and immobilization techniques to create more robust and efficient heterogeneous catalysts.

The table below presents a comparison of homogeneous and silica-supported meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride catalysts in ethylene/1-hexene copolymerization.

| Catalyst System | Support | Activity (kg PE / (mol[Zr]·h·[C2H4])) | Molecular Weight (Mw) ( kg/mol ) |

| meso-isomer/MAO | None (Homogeneous) | 28,500 | 110 |

| meso-isomer/MAO | Silica | 15,200 | 95 |

| rac-isomer/MAO | None (Homogeneous) | 9,800 | 250 |

| rac-isomer/MAO | Silica | 5,500 | 220 |

Data reflects slurry polymerization conditions.

These findings demonstrate that while supporting the catalyst can lead to a decrease in activity, it is a necessary step for industrial application, and the relative performance trends between isomers can be maintained. mdpi.com

Exploration of Novel Polymeric Materials and Elastomers through Controlled Polymerization

Bis(2-indenyl)methane-based catalysts offer the potential to synthesize a wide range of novel polymeric materials and elastomers with precisely controlled architectures and properties. The ability to tailor the catalyst structure allows for the production of polymers that are inaccessible with traditional Ziegler-Natta catalysts.

One of the most exciting areas of research is the synthesis of elastomeric polypropylene (ePP) . This material combines the desirable properties of thermoplastics and elastomers. Certain unbridged bis(2-arylindenyl)zirconium catalysts, for example, can produce stereoblock polypropylene, which consists of alternating isotactic and atactic segments. google.com The isotactic blocks can crystallize to form physical crosslinks, while the amorphous atactic segments provide elasticity.

The mechanism of stereoblock formation is a subject of ongoing investigation, with one proposed mechanism involving the isomerization of the catalyst between chiral and achiral coordination geometries during the polymerization process. google.com

Furthermore, bis(2-indenyl)methane catalysts can be employed in the synthesis of block copolymers . mdpi.commdpi.com These materials are composed of two or more different polymer chains linked together. By using a combination of catalysts with different comonomer incorporation abilities in a chain-shuttling polymerization process, it is possible to create olefin block copolymers with unique properties. researchgate.net

The controlled polymerization capabilities of these catalysts also allow for the synthesis of:

Polymers with controlled molecular weight distribution: Single-site catalysts like metallocenes typically produce polymers with a narrow molecular weight distribution (MWD), leading to materials with uniform properties. By using a mixture of catalysts or by designing dual-site catalysts, polymers with a bimodal or broad MWD can be produced, which can improve processability. researchgate.net

Copolymers with specific comonomer distribution: The uniform nature of the active sites in metallocene catalysts ensures a random and even distribution of comonomers along the polymer chain, leading to materials with improved properties compared to those produced by multi-site Ziegler-Natta catalysts.

The following table provides examples of novel polymeric materials synthesized using bis(indenyl)-based catalysts.

| Catalyst Type | Polymer Produced | Key Feature | Potential Application |

| Unbridged bis(2-phenylindenyl)zirconium dichloride | Elastomeric Polypropylene | Stereoblock microstructure | Flexible materials, adhesives |

| Silyl-bridged bis(indenyl)zirconium dichloride | Isotactic Polypropylene | High isotacticity | Fibers, films, molded parts |

| Mixed rac/meso bis(indenyl) catalyst systems | Bimodal Polyethylene (B3416737) | Broad molecular weight distribution | Pipes, films with enhanced toughness |

The continued exploration of new bis(2-indenyl)methane catalyst systems will undoubtedly lead to the discovery of new polymers and elastomers with advanced properties for a wide range of applications.

Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science

The development of advanced polymeric materials using bis(2-indenyl)methane-based catalysts is a truly interdisciplinary endeavor, situated at the crossroads of organometallic chemistry and materials science. Progress in this field relies on a synergistic approach that combines expertise from both disciplines.

Organometallic chemists focus on:

The design and synthesis of new bis(2-indenyl)methane proligands and their corresponding metallocene complexes. acs.orgmdpi.com

Understanding the fundamental mechanisms of catalyst activation and polymerization, including the influence of ligand structure on catalytic activity, stereoselectivity, and polymer properties. acs.org

Developing new synthetic routes to functionalized ligands that can be used to create supported catalysts or to introduce specific functionalities into the resulting polymers.

Materials scientists contribute by:

Characterizing the microstructure, morphology, and physical properties of the polymers produced. This includes techniques such as gel permeation chromatography (GPC) for determining molecular weight and MWD, nuclear magnetic resonance (NMR) spectroscopy for analyzing tacticity and comonomer content, and differential scanning calorimetry (DSC) for measuring thermal properties.

Establishing structure-property relationships to understand how the molecular architecture of the polymer influences its macroscopic properties, such as tensile strength, elasticity, and processability.

Exploring the potential applications of the novel polymers and elastomers in areas such as advanced packaging, automotive components, medical devices, and specialty films.

A powerful tool in this interdisciplinary research is computational chemistry . acs.org Density Functional Theory (DFT) calculations can be used to model the catalyst structures, predict their electronic properties, and elucidate the energetics of the polymerization mechanism. acs.orgillinois.eduillinois.edu This theoretical insight can guide the rational design of new and improved catalyst systems.

The collaboration between these fields is essential for accelerating the discovery and development of next-generation polyolefins. By combining the synthetic creativity of organometallic chemistry with the analytical and engineering expertise of materials science, it will be possible to design and produce polymers with unprecedented control over their structure and function, meeting the demands of a wide range of advanced technological applications.

Q & A

Q. What are the common synthetic routes for bis(2-indenyl)methane ligands, and how are reaction conditions optimized?

Bis(2-indenyl)methane ligands are typically synthesized via Suzuki coupling or alkylation-elimination strategies. For example, Suzuki coupling of 2-bromoindene with 2,2'-biphenyl diboronic acid using Pd(PPh₃)₄ in toluene under inert conditions achieves 79% yield after optimizing solvent, catalyst, and base (e.g., LiOH·H₂O) . Alternative routes involve alkylation of 2-(phenylsulfonyl)indane followed by HMPA-assisted elimination to avoid undesired C(1)-alkylation . High-throughput experimentation (HTE) in 96-well plates is critical for screening catalysts, solvents, and bases to improve efficiency .

Q. How are bis(2-indenyl)methane complexes characterized to confirm structural integrity?

Key characterization methods include:

- NMR spectroscopy for tracking ligand substitution patterns and metal coordination.

- X-ray crystallography to resolve steric effects imposed by the ansa bridge .

- HPLC analysis to identify impurities (e.g., phenyl indene) in failed syntheses .

- Hydrogenation of intermediates to stabilize metallocene structures for further analysis .

Q. What challenges arise during ansa-metallocene synthesis, and how are they mitigated?

Common challenges include low yields due to competing side reactions (e.g., phenylsulfinate elimination or Heck-type insertion) . For instance, Ni-catalyzed coupling of ortho-bromo-(2-indenyl)benzene fails due to ligand decomposition, necessitating Pd-based catalysts . Reaction temperature control (-40°C to 0°C) and inert atmospheres are critical to suppress degradation .

Advanced Questions

Q. How does the ansa-methylene bridge influence catalytic activity in olefin polymerization?

The ansa bridge enforces a narrow bite angle (~120°), increasing steric congestion around the metal center. This enhances regioselectivity in ethylene/1-hexene copolymerization by amplifying ligand–monomer and ligand–chain interactions. DFT studies show that bimolecular C–H metathesis pathways dominate due to high enthalpic barriers for unimolecular "tuck-in" mechanisms .

Q. What factors govern stereochemical control in α-olefin polymerization using bis(2-indenyl)methane catalysts?

Stereocontrol arises from ligand–monomer repulsion and chain migratory insertion dynamics. Statistical modeling of Zr-based catalysts reveals that steric interactions (2.0–2.5 kcal/mol) outweigh electronic effects. For example, C₁-symmetric Si-bridged bis(indenyl) catalysts exhibit high 1-hexene incorporation due to asymmetric ligand substitution . Quantitative structure-activity relationship (QSAR) models correlate bulky substituents (e.g., neopentyl) with improved molecular weight capability .

Q. How do computational methods elucidate reaction mechanisms in bis(2-indenyl)methane complexes?

Density functional theory (DFT) calculations (e.g., MPW1K functional) model C–H bond metathesis pathways. For Sc, Y, and Lu complexes, bimolecular pathways are thermodynamically favored over unimolecular routes, with tunneling effects negligible under standard conditions. Steric differences between methyl and neopentyl ligands are minimized due to the ansa bridge’s rigidity .

Q. How do ligand modifications impact comonomer affinity in copolymerization?

Methylation of indenyl aromatic rings enhances comonomer (e.g., 1-hexene) incorporation by reducing ligand–monomer repulsion. Screening 28 catalysts revealed that substituents at the 3-position of the indenyl ligand improve activity at industrial temperatures (70–100°C). Steric bulk at the bridgehead (e.g., SiMe₂) further increases molecular weight capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.